4-(4-氟苯基)吡啶

描述

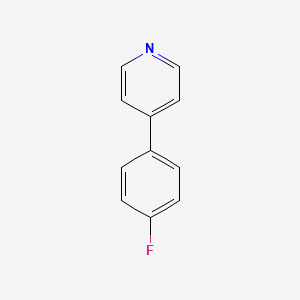

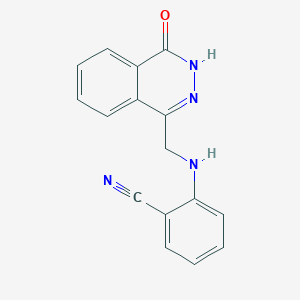

“4-(4-Fluorophenyl)pyridine” is an organic compound that contains a pyridine ring and a phenyl ring . The phenyl ring is substituted with a fluorine atom . This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of “4-(4-Fluorophenyl)pyridine” involves several steps. The process starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular formula of “4-(4-Fluorophenyl)pyridine” is C11H8FN . It has a molecular weight of 173.18600 . The exact mass is 173.06400 . The structure of this compound includes a pyridine ring and a phenyl ring, with a fluorine atom attached to the phenyl ring .科学研究应用

理论研究

- 密度泛函理论 (DFT) 应用:DFT 已被用于研究与 4-(4-氟苯基)吡啶相关的化合物的分子结构。这包括红外光谱分析和标准模式分析,有助于了解分子活性位点 (Trivedi, 2017)。

药物化学

- 激酶抑制剂:与 4-(4-氟苯基)吡啶在结构上相关的取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺已被确认为有效的 Met 激酶抑制剂。这些在肿瘤治疗中具有意义,并已进入 I 期临床试验 (Schroeder 等,2009)。

化学合成

- 中间体合成:1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮等化合物是合成生物活性化合物的重要中间体,由吡啶-4-醇合成,并与 4-(4-氟苯基)吡啶相关 (Wang 等,2016)。

晶体学

- 晶体结构分析:已阐明了与 4-(4-氟苯基)吡啶相关的各种化合物的晶体结构,例如 2′-[2-(4-氟苯基)色满-4-亚烷基]异烟肼。这些研究提供了对分子构象和相互作用的见解 (Nie 等,2006)。

金属配合物

- 环金属化配合物:已对涉及 4-(4-氟苯基)吡啶衍生物的环金属化配合物进行了研究,展示了有趣的化学行为,如分叉的阿戈斯蒂相互作用以及 sp2 和 sp3 CH 键活化 (Crosby 等,2009)。

荧光和传感

- 荧光 pH 传感器:与 4-(4-氟苯基)吡啶相关的含杂原子的有机荧光团展示了独特的特性,例如聚集诱导发射 (AIE) 和分子内电荷转移 (ICT),使其适用于液体和固态中的荧光 pH 传感 (Yang 等,2013)。

药物发现

- 分子对接研究:吡啶衍生物,包括与 4-(4-氟苯基)吡啶相关的衍生物,已因其作为烟酰胺磷酸核糖转移酶 (NAMPT) 等特定酶抑制剂的潜力而被探索。这涉及晶体结构分析、DFT 计算和分子对接研究 (Venkateshan 等,2019)。

抗癌研究

- 抗癌剂的开发:已合成并评估了与 4-(4-氟苯基)吡啶在结构上相关的吡啶-噻唑杂化新分子对各种癌细胞系的抗癌特性。这些化合物显示出作为抗癌剂的高度选择性和潜力 (Ivasechko 等,2022)。

安全和危害

未来方向

While specific future directions for “4-(4-Fluorophenyl)pyridine” are not mentioned in the search results, it’s worth noting that pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-(4-Fluorophenyl)pyridine” and similar compounds could have potential applications in drug discovery and development .

属性

IUPAC Name |

4-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSMMLJBHPMSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)